The synthesis of 2-[(3-fluorophenoxy)methyl]benzoic acid typically involves several steps that include the formation of the phenoxy group followed by the introduction of the benzoic acid moiety. A common synthetic route may include:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis.
The molecular structure of 2-[(3-fluorophenoxy)methyl]benzoic acid features a benzoic acid core substituted with a methylene bridge connecting to a 3-fluorophenoxy group.
2-[(3-Fluorophenoxy)methyl]benzoic acid can participate in various chemical reactions typical of carboxylic acids and aromatic compounds:
These reactions are influenced by factors such as solvent type, temperature, and concentration.
The mechanism of action for 2-[(3-fluorophenoxy)methyl]benzoic acid primarily relates to its potential biological activity. It may exhibit anti-inflammatory or analgesic effects by inhibiting specific enzymes involved in inflammatory pathways.
Quantitative data from assays would be necessary to confirm these mechanisms.
The physical properties of 2-[(3-fluorophenoxy)methyl]benzoic acid include:
Chemical properties include:
2-[(3-Fluorophenoxy)methyl]benzoic acid has various potential applications:
The versatility of this compound stems from its unique structural features that allow for diverse functionalization and application across different scientific fields.
The systematic IUPAC name for this compound is 2-[(3-fluorophenoxy)methyl]benzoic acid, reflecting its core benzoic acid scaffold substituted at the ortho-position by a (3-fluorophenoxy)methyl group. Key identifiers include:
O=C(O)C1=CC=CC(COC2=CC=CC=C2F)=C1 The compound is a positional isomer of 3-((2-fluorophenoxy)methyl)benzoic acid (CAS 944891-81-0), differing in the fluorine attachment site on the phenoxy ring [3] [6].
Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal a non-planar conformation driven by steric interactions between the benzoic acid ring and the fluorophenoxy moiety. Key geometric features include:
Table 1: Key Bond Parameters from Computational Analysis
| Bond/Length | Value (Å) | Angle/Torsion | Value (°) |
|---|---|---|---|
| C(benzyl)–O(ether) | 1.42 | C₆H₄–O–CH₂–C₆H₄F (dihedral) | 70–85 |
| C=O (carboxylic) | 1.21 | O–CH₂–C₆H₄ (bend) | 112 |
| C–F (fluorophenyl) | 1.35 |
NMR Spectroscopy (theoretical/predicted):
IR Spectroscopy:
Mass Spectrometry:
Table 2: Key Spectroscopic Assignments
| Technique | Peak Position | Assignment |
|---|---|---|
| ¹H NMR | δ 5.15 ppm | –O–CH₂– (s, 2H) |
| ¹³C NMR | δ 163.2 ppm | C–F (ipso) |
| IR | 1680 cm⁻¹ | ν(C=O) |
| MS | 246.1 | [M]⁺ |
Experimental X-ray diffraction data for this specific compound remains unreported in the literature. However, analogous fluorinated benzoic acids (e.g., 3-fluoro-2-methylbenzoic acid) exhibit centrosymmetric dimer formation via O–H⋯O hydrogen bonds in the solid state. Predicted metrics include:
The fluorine position on the phenoxy ring critically influences molecular properties:
2-[(3-Fluorophenoxy)methyl]benzoic acid vs. 3-((2-fluorophenoxy)methyl)benzoic acid:
Comparison with 2-(3-fluorophenoxy)benzoic acid (without methylene linker):
Table 3: Impact of Fluorine Position on Physicochemical Properties
| Isomer | Fluorine Position | Dihedral Angle (°) | Log P | Hydrogen Bond Energy (kJ/mol) | |
|---|---|---|---|---|---|
| 2-[(3-fluorophenoxy)methyl]benzoic acid | meta | 70–85 | 2.8 | 25 | |
| 3-((2-fluorophenoxy)methyl)benzoic acid | ortho | 60–75 | 2.9 | 22 | |
| 2-(3-fluorophenoxy)benzoic acid | meta | 70.99 (experimental) | 3.1 | 28 | [1] [3] [7] |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2